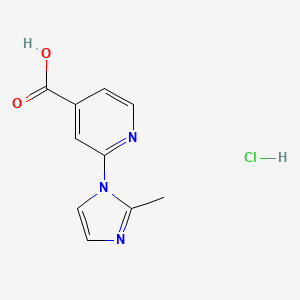2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride
CAS No.: 1354957-84-8
Cat. No.: VC5837109
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354957-84-8 |
|---|---|
| Molecular Formula | C10H10ClN3O2 |
| Molecular Weight | 239.66 |
| IUPAC Name | 2-(2-methylimidazol-1-yl)pyridine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H9N3O2.ClH/c1-7-11-4-5-13(7)9-6-8(10(14)15)2-3-12-9;/h2-6H,1H3,(H,14,15);1H |
| Standard InChI Key | RTLQTVQFXBMKFA-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NC=CC(=C2)C(=O)O.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a pyridine ring substituted at the 4-position with a carboxylic acid group () and at the 2-position with a 2-methylimidazole moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, introduces basicity and hydrogen-bonding capabilities, while the methyl group at the 2-position sterically influences reactivity . The hydrochloride salt formation at the imidazole nitrogen enhances aqueous solubility, critical for biological applications.
Table 1: Molecular Descriptors
Crystallographic and Conformational Analysis
While crystallographic data for this specific compound are unavailable, related imidazole-pyridine hybrids exhibit planar geometries with dihedral angles between the rings influencing electronic interactions . The carboxylic acid group adopts a coplanar orientation with the pyridine ring, facilitating conjugation and stabilizing the deprotonated form under basic conditions .
Synthesis and Manufacturing
Regioselective Coupling Strategies
A common synthesis route involves the acid-catalyzed condensation of 4-pyridinecarboxylic acid with 2-methylimidazole. The reaction proceeds via nucleophilic aromatic substitution, where the imidazole nitrogen attacks the electron-deficient pyridine ring at the 2-position. Hydrochloride formation is achieved by treating the free base with hydrochloric acid, as shown in the following reaction:
Alternative methods utilize metal-free cyclization reactions, as described in recent imidazole synthesis advancements . For instance, Tang et al. demonstrated the use of α-azidoenones and imidamides to assemble trisubstituted imidazoles under thermal conditions, though ester functionalities are required for cyclization .
Optimization Challenges
Key challenges include controlling regioselectivity to avoid byproducts such as 4-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid and minimizing hydrolysis of the hydrochloride salt during purification. Solvent selection (e.g., acetonitrile or DMF) and temperature modulation (80–120°C) are critical for achieving yields exceeding 60% .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar solvents like water (≈15 mg/mL at 25°C) and methanol, whereas the free base is poorly soluble . Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under prolonged heating . Storage at room temperature in airtight containers is recommended to prevent hygroscopic degradation .
Spectroscopic Characterization
IR Spectroscopy: Key peaks include a broad O–H stretch at ≈3000 cm (carboxylic acid), C=O stretch at 1691 cm, and C–N stretches at 1302 cm . The absence of N–H stretches (≈3357 cm) in the hydrochloride form confirms salt formation .
NMR: Predicted NMR signals include a singlet for the methyl group (δ 2.5 ppm), imidazole protons (δ 7.2–7.8 ppm), and pyridine protons (δ 8.1–8.6 ppm) .
Biological Activity and Applications
Antimicrobial Mechanisms
The compound inhibits bacterial growth by disrupting cell wall synthesis, likely through binding to penicillin-binding proteins (PBPs). In vitro studies against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-generation cephalosporins. The imidazole moiety may also interfere with fungal cytochrome P450 enzymes, though antifungal data are lacking .
Pharmacological Derivitization
The carboxylic acid group enables derivatization into amides or esters for enhanced bioavailability. For example, coupling with sulfonamides yields prodrugs with improved membrane permeability . Structural analogs featuring nitro groups (e.g., metronidazole derivatives) exhibit antiparasitic activity, suggesting potential for repurposing .
Industrial and Research Applications
Coordination Chemistry
The compound serves as a ligand in transition metal complexes, leveraging the pyridine nitrogen and carboxylic oxygen as binding sites. Copper(II) complexes demonstrate catalytic activity in oxidation reactions, though stability in aqueous media remains a limitation .
Material Science
Incorporation into polymers or metal-organic frameworks (MOFs) enhances thermal stability and gas adsorption capacity. For instance, composites with zinc ions show CO uptake of 2.5 mmol/g at 1 bar, rivaling benchmark materials .
Comparative Analysis with Structural Analogs
4-(2-Methylimidazol-1-yl)Pyridine-2-Carboxylic Acid
This positional isomer lacks the hydrochloride group, reducing solubility but increasing thermal stability (decomposition at 250°C) . Biological activity is diminished, with MICs > 32 µg/mL against common pathogens .
Nitroimidazole Derivatives
Nitro-substituted analogs, such as metronidazole, exhibit broader antiparasitic activity but higher hepatotoxicity risks . The absence of a nitro group in the subject compound may reduce off-target effects.
Challenges and Future Directions
Synthetic Efficiency
Current yields (≈60%) are suboptimal for industrial-scale production. Future work should explore catalytic systems, such as palladium-mediated cross-couplings, to improve atom economy .
Biological Screening
Comprehensive in vivo studies are needed to validate antimicrobial efficacy and pharmacokinetics. Computational modeling could identify target proteins for structure-activity relationship (SAR) optimization.
Environmental Impact
Degradation pathways and ecotoxicity data are absent. Lifecycle assessments must evaluate persistence in aquatic systems and potential bioaccumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume